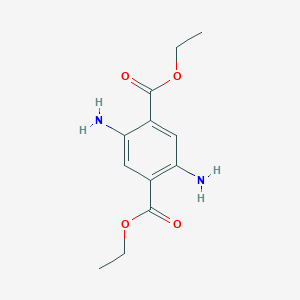

Diethyl 2,5-diaminoterephthalate

Vue d'ensemble

Description

Diethyl 2,5-diaminoterephthalate is a compound that has been studied for its potential use in the synthesis of polymers. The compound has been observed in different crystalline forms, specifically yellow and orange forms, which have been structurally characterized using X-ray crystallography. These forms differ in their hydrogen bonding and molecular orientation, indicating that the compound can undergo significant structural rearrangements under certain conditions .

Synthesis Analysis

The synthesis of related compounds, such as 2,5-diaminoterephthalamide (DATA), has been reported to proceed via a high-yield, two-step process starting from 2,5-dicarbomethoxy-1,4-cyclohexanedione. The first step involves amination with ammonium acetate followed by aromatization, and the second step involves ammonolysis with excess ammonia. This synthesis route is noteworthy for its simplicity and high yield, which are advantageous for potential industrial applications .

Molecular Structure Analysis

The molecular structures of the yellow and orange crystalline forms of diethyl 2,5-diaminoterephthalate have been elucidated through X-ray crystallography. The yellow form exhibits a two-dimensional hydrogen-bonded network, while the orange form displays a complex three-dimensional hydrogen bonding structure. The transition from the yellow to the orange form involves major changes in hydrogen bonding and molecular reorientation, which is a heterogeneous process with nucleation at one or more sites within the crystal .

Chemical Reactions Analysis

The transformation of diethyl 2,5-diaminoterephthalate from its yellow to orange crystalline form is a thermal process that has been studied microscopically. This transformation is characterized by nucleation and the spread of a reaction front through the crystal. The nucleation process is reportedly difficult to control, which could have implications for the production and stability of materials derived from this compound .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of diethyl 2,5-diaminoterephthalate itself are not detailed in the provided papers, the related polymer synthesized from DATA and terephthalic acid was found to have low solubility and unfavorable viscoelastic behavior. These properties hindered the production of satisfactory fibers, as the high viscosity and unfavorable viscoelasticity at low concentrations made spinning difficult. Attempts to reach higher concentrations, which could potentially yield nematic solutions with low viscosity and favorable viscoelasticity, were unsuccessful in the solvent systems studied .

Applications De Recherche Scientifique

Optoelectronic Applications

Diethyl 2,5-diaminoterephthalate has been utilized as a chromophore in a dyad with [60]fullerene, marking its first use in such a context. This synthesis involves a series of steps including hydrogenolytic cleavage, re-esterification, deprotection, and 1,3-dipolar cycloaddition, demonstrating its potential for optoelectronic applications (Freimuth et al., 2015).

Amplified Spontaneous Emission and Optical Waveguides

A series of 2,5-diaminoterephthalates with simple structures were synthesized and formed into bar-shaped single crystals exhibiting bright emission and fluorescence quantum yields higher than 0.2. These crystals display waveguide properties, low optical loss coefficients, and can cause linear polarization of light with a high contrast. Most importantly, they can realize amplified spontaneous emission (ASE), suggesting their potential in organic solid-state lasers (Tang et al., 2017).

Fluorescence Properties and Functionalization

The 2,5-diaminoterephthalate structure is a powerful chromophore with remarkable fluorescence properties. It allows for orthogonal functionalization with different functional units, making it versatile for applications in life sciences and materials science. This includes coupling with retinoic acid and fullerene C60 for photoinduced electron transfer processes and introducing cyclooctyne and azide moieties for click reactions (Buschbeck & Christoffers, 2018).

Electochemical Manipulation of Spectral Properties

Derivatives of 2,5-diaminoterephthalate (DAT) are effective fluorescence dyes that are also redox-active, enabling electrochemical manipulation of spectral properties. The electrochemical behavior of several DAT derivatives was studied, establishing correlations between formal potential of first oxidation and absorption or fluorescence emission wavelengths, enhancing understanding of these dyes' properties (Markovic et al., 2019).

Versatility in Life Sciences and Materials Science

DATs are versatile tools in life sciences and materials science due to their structural motif and fluorescence properties. They can be covalently conjugated to biomolecules to study protein conformations and interactions, serve as “turn-on” probes, and exhibit efficient emission in solid state. Their emission wavelengths can be broadly tuned, potentially serving as fluorescence antennas for plasmon polaritons on surfaces (Christoffers, 2018).

Propriétés

IUPAC Name |

diethyl 2,5-diaminobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCBOQRRWZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317461 | |

| Record name | diethyl 2,5-diaminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,5-diaminoterephthalate | |

CAS RN |

15403-46-0 | |

| Record name | 15403-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,5-diaminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,5-diaminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

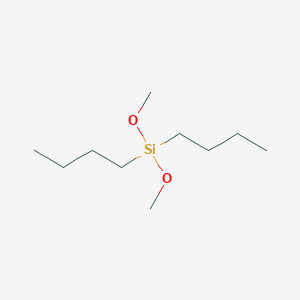

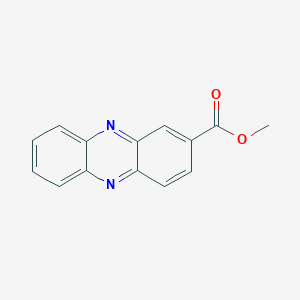

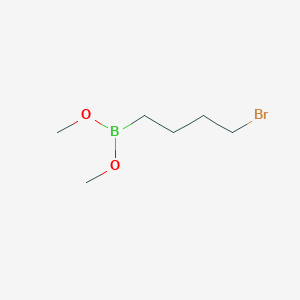

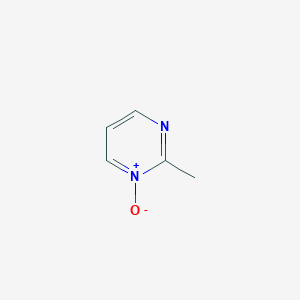

Feasible Synthetic Routes

Q & A

Q1: What are the different crystalline forms of diethyl 2,5-diaminoterephthalate and how are they related?

A: Diethyl 2,5-diaminoterephthalate exists in several distinct crystalline forms, notably a yellow form (1-Y) and an orange form (1-O) []. These forms are linked through a heterogeneous solid-state transformation. This means that upon heating, the yellow form (1-Y) can transform directly into the orange form (1-O) within the solid state, without going through a liquid phase. This transformation involves significant changes in the hydrogen bonding network and molecular orientation within the crystal lattice [].

Q2: Can you describe the structural differences between the orange forms of diethyl 2,5-diaminoterephthalate and its N,N'-diphenyl derivative?

A: Interestingly, the orange form of diethyl N,N′-diphenyl-2,5-diaminoterephthalate, when crystallized from benzene, exists as a benzene complex (2-O) []. This complex (2-O) readily transforms into a red, solvent-free form (2-R) []. This transformation, again occurring in the solid state, involves the expulsion of benzene molecules from the crystal lattice and a rearrangement of the diethyl N,N′-diphenyl-2,5-diaminoterephthalate molecules. The presence of benzene molecules and their specific arrangement within the (2-O) structure contribute to the observed color difference compared to the red, solvent-free form (2-R) [].

Q3: How is the solid-state transformation of the diethyl N,N′-diphenyl-2,5-diaminoterephthalate benzene complex affected by external factors?

A: The transformation of the orange benzene complex (2-O) to the red solvent-free form (2-R) is highly sensitive to external stimuli []. Mechanical stress can accelerate the transformation process. Additionally, the presence of vapors from solvents like ethanol, acetone, or even water can influence the transformation kinetics and pathway []. This sensitivity suggests potential applications where controlled exposure to specific stimuli can trigger a desired color change or structural modification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)